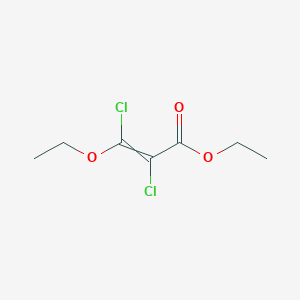

Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate

説明

Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate is a halogenated α,β-unsaturated ester characterized by a propenoate backbone substituted with two chlorine atoms at positions 2 and 3 and an ethoxy group at position 2. This compound belongs to a class of reactive intermediates often utilized in organic synthesis, particularly in cycloaddition reactions or as electrophilic partners in Michael additions. Its structural uniqueness arises from the juxtaposition of electron-withdrawing chlorine atoms and the ethoxy group, which modulates both steric and electronic properties.

特性

CAS番号 |

114430-37-4 |

|---|---|

分子式 |

C7H10Cl2O3 |

分子量 |

213.06 g/mol |

IUPAC名 |

ethyl 2,3-dichloro-3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C7H10Cl2O3/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3 |

InChIキー |

VKKPTRFSGUANEC-UHFFFAOYSA-N |

正規SMILES |

CCOC(=C(C(=O)OCC)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate can be synthesized through the reaction of ethyl acrylate with chlorine and ethanol under controlled conditions. The reaction typically involves the addition of chlorine to the double bond of ethyl acrylate, followed by the substitution of one of the chlorine atoms with an ethoxy group. The reaction conditions include maintaining a low temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ethyl 2,3-dichloro-3-ethoxyprop-2-enoate involves large-scale chlorination and subsequent ethoxylation processes. The use of continuous flow reactors and automated systems ensures the efficient and consistent production of the compound. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity.

化学反応の分析

Types of Reactions

Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Electrophiles: Hydrogen halides, halogens, and other electrophiles are used in addition reactions.

Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.

Major Products Formed

Substitution Products: New compounds with substituted nucleophiles.

Addition Products: Compounds with added electrophiles.

Hydrolysis Products: Carboxylic acids and alcohols.

科学的研究の応用

Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of ethyl 2,3-dichloro-3-ethoxyprop-2-enoate involves its reactivity with nucleophiles and electrophiles. The compound’s double bond and ester group are key sites for chemical interactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

類似化合物との比較

Critical Analysis :

- Functional Group Variation: Unlike the target compound, all analogs in the table feature a keto group (C=O) instead of an α,β-unsaturated ester moiety. This difference significantly alters reactivity; the enoate group in Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate enhances electrophilicity, making it more reactive in conjugate additions compared to the keto-ester analogs .

- Substituent Positioning: The dichloro and ethoxy groups in the target compound are directly attached to the propenoate backbone, whereas analogs like 172168-01-3 and 53090-43-0 have dichlorophenyl rings linked via a carbonyl group. This distinction impacts solubility and steric hindrance, with the phenyl-containing analogs likely exhibiting higher lipophilicity.

- Synthetic Utility: The α,β-unsaturated system in the target compound is advantageous for Diels-Alder reactions or as a dienophile, whereas keto-esters (e.g., 19112-35-7) are typically employed in Claisen condensations or as acylating agents .

Comparison with Ethyl Acetate Extract Compounds ()

While , and 5 describe compounds isolated from ethyl acetate extracts (e.g., terpenoids, flavonoids), these lack structural overlap with Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate. For instance:

- : Compounds 2–6 include non-ester structures (e.g., alkaloids or terpenes) extracted from hexane or ethyl acetate.

- : Table 3 lists compounds from Dicranoloma reflexum ethyl acetate extracts, predominantly phenolics and fatty acids.

- : SFEA subfractions contain flavonoids and glycosides, which are pharmacologically active but structurally distinct from halogenated esters.

Thus, these compounds differ in both backbone and functional groups, emphasizing the uniqueness of Ethyl 2,3-dichloro-3-ethoxyprop-2-enoate within synthetic chemistry contexts.

Methodological Considerations for Structural Analysis

- X-ray Crystallography : Programs like SHELXL () and ORTEP-III () are widely used for refining crystal structures, particularly for resolving halogen bonding patterns in derivatives .

- Spectroscopic Techniques : NMR and MS data (absent in the evidence) would typically clarify substituent positioning and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。